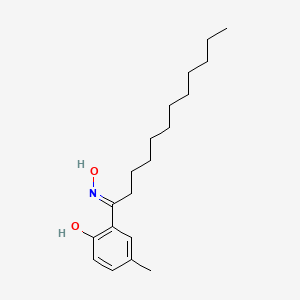
3-(4-Tert-butylphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of 1,2,4-triazoles , which are five-membered heterocyclic compounds containing three nitrogen atoms and one carbon atom. The specific structure of this compound includes a triazole ring, a tert-butylphenyl group, and a thioether linkage. Let’s break it down:
Triazole Ring: The ring is an aromatic heterocycle with three nitrogen atoms and two double bonds. It imparts unique properties to the compound.
Tert-Butylphenyl Group: The tert-butylphenyl group (4-tert-butylphenyl) is attached to the triazole ring. It provides steric hindrance and influences the compound’s reactivity.
Thioether Linkage: The sulfur atom in the thioether group (2-methylbenzylthio) connects to the triazole ring. Thioethers often exhibit interesting biological activities.
Métodos De Preparación
Synthetic Routes::
Triazole Synthesis: The compound can be synthesized via a between an azide and an alkyne. For example, reacting an azide derivative with an alkyne in the presence of a copper catalyst yields the triazole ring.
Thioether Formation: The thioether linkage can be introduced by reacting an alkyl halide (e.g., 2-methylbenzyl chloride) with a thiol (e.g., sodium thiomethoxide).
Industrial Production:: Industrial-scale production typically involves multistep synthesis, optimization, and purification. Specific conditions and proprietary methods may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound may undergo oxidation at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction of the triazole ring or thioether linkage can occur.
Substitution: Substitution reactions at the phenyl group or the triazole ring are possible.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.
- Oxidation: Sulfoxides or sulfones.
- Reduction: Reduced triazole or thioether derivatives.
- Substitution: Alkylated or arylated products.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Investigating potential drug candidates due to the triazole’s bioactivity.
Pesticides and Agrochemicals: Developing novel compounds for crop protection.
Materials Science: Exploring applications in polymers, sensors, and catalysis.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While there are no direct analogs with the exact substitution pattern, we can compare it to other triazoles and thioethers. Notable compounds include:
1,2,4-Triazole: A simpler triazole with diverse applications.
Benzylthioethers: Similar thioether-containing compounds.
: Example of click chemistry: Huisgen, R. (1963). “1,3-Dipolar Cycloadditions. Past and Future”. Angewandte Chemie International Edition, 2(10), 565–598. DOI: 10.1002/anie.196305651 : Thioether synthesis: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley. : Triazole applications: Kappe, C. O. (2004). “Click Chemistry in Peptide Science.” European Journal of Organic Chemistry
Propiedades
Número CAS |
676152-78-6 |
|---|---|
Fórmula molecular |
C20H24N4S |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C20H24N4S/c1-14-7-5-6-8-16(14)13-25-19-23-22-18(24(19)21)15-9-11-17(12-10-15)20(2,3)4/h5-12H,13,21H2,1-4H3 |
Clave InChI |
FAISEMHDUFAVNO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Tert-butylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010615.png)
![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12010622.png)

![1-[2-(Methylamino)phenyl]-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one](/img/structure/B12010633.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12010646.png)
![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide](/img/structure/B12010653.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12010661.png)
![N-[4-(5-formyl-2-furyl)phenyl]acetamide](/img/structure/B12010678.png)

![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)



